![molecular formula C15H16N2O4S B2411350 N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)pyridine-3-sulfonamide CAS No. 1705746-46-8](/img/structure/B2411350.png)
N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)pyridine-3-sulfonamide, also known as DBS, is a small molecule drug that has been extensively studied for its potential therapeutic applications. DBS is a sulfonamide derivative that contains a pyridine ring and a benzofuran moiety. It has been reported to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Scientific Research Applications
Carbonic Anhydrase Inhibitors
Sulfonamide derivatives, including N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)pyridine-3-sulfonamide, have been studied for their inhibitory effects on carbonic anhydrase isozymes, specifically hCA I and II. These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate ion and are present in almost all living organisms. The derivatives showed activity in the nanomolar range, indicating their potential as carbonic anhydrase inhibitors for therapeutic applications (Gokcen et al., 2016).
Binding Studies
Another research application involves using sulfonamide derivatives as fluorescent probes to study the binding of compounds to proteins such as bovine serum albumin. This method provides a rapid and sensitive means of determining the nature and strength of binding interactions, potentially useful in drug discovery and molecular biology (Jun et al., 1971).
Antimicrobial Activity
Novel sulfonamide isoxazolo[5,4-b]pyridines have been synthesized and shown to possess antimicrobial activity against pathogens like Pseudomonas aeruginosa and Escherichia coli. These compounds also exhibited antiproliferative activity against breast carcinoma cell lines, highlighting their potential in developing new antimicrobial and anticancer agents (Poręba et al., 2015).
Inhibition of Tumor-associated Isozymes
Research has also focused on designing sulfonamide derivatives as selective inhibitors of the tumor-associated carbonic anhydrase isozyme IX. These compounds offer a promising approach for targeted cancer therapy, emphasizing the need for selective inhibition of tumor-associated enzymes without affecting the physiological function of other isozymes (Casey et al., 2004).
Anticancer and Antimicrobial Agents
The synthesis of pyridin-N-ethyl-N-methylbenzenesulfonamides has been explored, with these novel compounds evaluated for their anticancer and antimicrobial activities. They have shown promising results against cancer cell lines and bacterial strains, indicating their potential as dual-function agents in medical applications (Debbabi et al., 2017).
properties
IUPAC Name |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c18-14(11-3-4-15-12(8-11)5-7-21-15)10-17-22(19,20)13-2-1-6-16-9-13/h1-4,6,8-9,14,17-18H,5,7,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIBOUPTHDXJMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(CNS(=O)(=O)C3=CN=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.